2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate
Description
The compound 2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate is a hydrazone derivative featuring a 4-chlorobenzoate ester core linked to a 3-methylphenyl carbonyl group via a conjugated hydrazinylidene methyl bridge. Hydrazone derivatives are widely studied for their antimicrobial, anticancer, and catalytic properties due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C22H17ClN2O3 |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
[2-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C22H17ClN2O3/c1-15-5-4-7-17(13-15)21(26)25-24-14-18-6-2-3-8-20(18)28-22(27)16-9-11-19(23)12-10-16/h2-14H,1H3,(H,25,26)/b24-14+ |
InChI Key |
MASSLAHRIBROQQ-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate typically involves the condensation of 3-methylbenzoyl hydrazine with 4-chlorobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazone linkage to a hydrazine derivative.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Amino or thiol-substituted benzoates.
Scientific Research Applications
2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions enables it to modulate oxidative stress pathways, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
Key structural variations among similar compounds include substituents on the benzoyl or phenyl rings, which significantly influence melting points, yields, and elemental composition. Selected data from and other sources are summarized below:
Key Observations :
- Chlorine vs. Methyl Substituents : Chlorinated analogs (e.g., 16 , 18 , 19 ) exhibit higher melting points (220–283°C) compared to methyl-substituted 23 (194–196°C), likely due to stronger dipole interactions from electron-withdrawing Cl groups .
- Thiazolidinone Moieties: Compounds with thiazolidin-5-ylidene groups (18, 19) show higher melting points than those with non-conjugated thiazolidin-5-yl groups (16), suggesting enhanced planarity and crystallinity .
- Yield Trends : Electron-donating substituents (e.g., methyl in 23 ) correlate with lower yields (80%) compared to chlorinated derivatives (88–92%), possibly due to steric hindrance during synthesis .
Impact of Aromatic Substituents
- Methyl groups may enhance metabolic stability compared to halogenated analogs .
- Brominated Analogs : and describe bromonaphthyl and bromophenyl derivatives (e.g., RN 765291-61-0), where bulkier bromine atoms could sterically hinder binding but improve UV absorption for photochemical applications .
Analytical Characterization
- Collision Cross-Section (CCS) : A related 4-chlorobenzoate ester () exhibited a predicted CCS of 209.8 Ų for [M+H]⁺, useful for LC-MS identification. The target compound’s CCS may differ due to its methylphenyl group .
- NMR Trends : Hydrazone protons in analogs () resonate at δ 8.2–8.5 ppm (¹H NMR), while carbonyl carbons appear at δ 165–170 ppm (¹³C NMR), consistent with conjugated systems .
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